molecular formula C9H4F3N3 B14034769 5-(Trifluoromethyl)-1H-indazole-3-carbonitrile

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile

Cat. No.: B14034769
M. Wt: 211.14 g/mol
InChI Key: XZGXHZRDDSIPRD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a nitrile (-CN) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile moiety can act as a hydrogen bond acceptor or participate in click chemistry .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-indazole-3-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)5-1-2-7-6(3-5)8(4-13)15-14-7/h1-3H,(H,14,15)

InChI Key

XZGXHZRDDSIPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

6-Chloro-1H-indazole-3-carbonitrile

  • Structure : Chloro (-Cl) substituent at position 6 instead of -CF₃ at position 4.
  • Properties :
    • Molecular formula: C₈H₄ClN₃ (vs. C₉H₄F₃N₃ for the trifluoromethyl analog).
    • Industrial-grade purity (99%) and stability under standard storage conditions .
  • Applications : Intermediate in synthesizing kinase inhibitors and other bioactive molecules. The chloro group offers a site for further functionalization via cross-coupling reactions.

5-Fluoro-1H-indazole-3-carbonitrile

  • Structure : Fluoro (-F) substituent at position 5.

Analogs with Carbonyl-Based Substituents

5-Formyl-1H-indazole-3-carbonitrile

  • Structure : Formyl (-CHO) group at position 5.
  • Properties :
    • Molecular formula: C₉H₅N₃O (molar mass: 171.16 g/mol).
    • The aldehyde group enables condensation reactions, making it valuable in synthesizing Schiff bases or hydrazones .

Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate

  • Structure : Trifluoromethoxy (-OCF₃) and ester (-COOCH₃) groups.
  • Properties :
    • Molecular formula: C₁₀H₇F₃N₂O₃.
    • High purity (≥99%) and stability under cool, dry conditions. Used as a pharmaceutical intermediate .

Boronic Ester Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile

  • Structure : Boronic ester at position 5.
  • Properties :
    • Molecular formula: C₁₄H₁₆BN₃O₂ (molar mass: 269.11 g/mol).
    • Key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .
    • Requires inert atmosphere storage (2–8°C) due to boronate sensitivity .

Data Tables

Table 1: Physicochemical Properties of Selected Indazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
5-(Trifluoromethyl)-1H-indazole-3-carbonitrile C₉H₄F₃N₃ 211.15 -CF₃ (C5), -CN (C3) Pharmaceutical intermediate
6-Chloro-1H-indazole-3-carbonitrile C₈H₄ClN₃ 177.60 -Cl (C6) Kinase inhibitor synthesis
5-Formyl-1H-indazole-3-carbonitrile C₉H₅N₃O 171.16 -CHO (C5) Condensation reactions
Boronic ester derivative C₁₄H₁₆BN₃O₂ 269.11 Boronic ester (C5) Suzuki cross-coupling

Biological Activity

5-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 3-aminoindazole derivatives with trifluoroacetic acid derivatives. The reaction conditions can significantly influence the yield and purity of the final product. For example, reactions conducted in a methanol and phosphoric acid mixture have shown varying yields, with optimal conditions yielding up to 75% of the desired compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to have IC50 values in the nanomolar range against human cancer cell lines such as HeLa and A549, indicating potent activity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
HeLa12.5Inhibition of cell proliferation
A54915.0Induction of apoptosis
MCF-720.0Cell cycle arrest

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit various kinases involved in tumor progression. For example, it demonstrated IC50 values below 20 nM against certain kinases associated with cancer signaling pathways .

Table 2: Enzyme Inhibition Data for this compound

EnzymeIC50 (nM)Reference
FGFR14.1
EGFR T790M8.3
Aurora Kinase15.0

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the indazole ring and carbonitrile group can enhance or diminish its potency. For instance, substituents that increase electron density on the indazole ring tend to enhance anticancer activity, while bulky groups may hinder enzyme binding .

Case Studies

Several case studies have been published demonstrating the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a study evaluating non-small cell lung cancer (NSCLC), this compound exhibited significant tumor growth inhibition in xenograft models, correlating with its ability to induce apoptosis in cancer cells .
  • Combination Therapy : Another study investigated its use in combination with traditional chemotherapeutics, revealing synergistic effects that led to enhanced anticancer efficacy while reducing side effects .

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